![molecular formula C21H33NO3 B5028574 ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5028574.png)
ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate, also known as JNJ-5207852, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate is complex and involves modulation of multiple signaling pathways. It has been shown to act as an antagonist at the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are involved in the regulation of mood, cognition, and behavior. Additionally, it has been shown to bind to the sigma-1 receptor, which is involved in the regulation of pain, inflammation, and neuroprotection.
Biochemical and Physiological Effects
Ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate has been shown to exhibit several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. Additionally, it has been shown to exhibit anti-inflammatory and analgesic effects, which are beneficial in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate in lab experiments include its potent activity against several targets, its ability to modulate multiple signaling pathways, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex mechanism of action, its potential for off-target effects, and the need for further studies to fully understand its pharmacological properties.
Orientations Futures
There are several future directions for the study of ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate. These include the development of more selective and potent analogs, the investigation of its potential therapeutic applications in various neuropsychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for drug-drug interactions.
Conclusion
In conclusion, ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its complex mechanism of action and potent activity against multiple targets make it a promising candidate for the treatment of various neuropsychiatric disorders. However, further studies are needed to fully understand its pharmacological properties and potential for clinical use.
Méthodes De Synthèse
The synthesis of ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate involves the reaction of 4-(hexyloxy)benzylamine with ethyl 3-piperidinecarboxylate in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques, including chromatography.
Applications De Recherche Scientifique
Ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent activity against several targets, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor. These targets are involved in various physiological and pathological processes, including pain, inflammation, and neuropsychiatric disorders.
Propriétés
IUPAC Name |
ethyl 1-[(4-hexoxyphenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-3-5-6-7-15-25-20-12-10-18(11-13-20)16-22-14-8-9-19(17-22)21(23)24-4-2/h10-13,19H,3-9,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDGVQWUFQGKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.